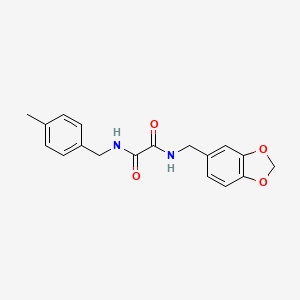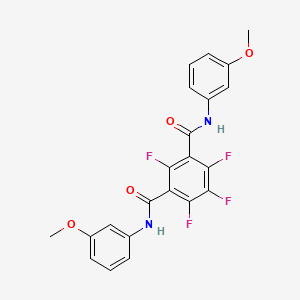
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine, also known as A-967079, is a chemical compound that has been extensively studied in the field of pain management. It is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. In
科学研究应用
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has been extensively studied in the field of pain management. It has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain.
作用机制
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine is a selective antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. TRPV1 channels are activated by a variety of stimuli, including heat, acid, and capsaicin. When activated, TRPV1 channels allow the influx of calcium ions into the cell, which leads to the release of neurotransmitters that transmit pain signals to the brain. This compound blocks the activation of TRPV1 channels, which reduces the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to be effective in reducing hyperalgesia and allodynia. This compound has no effect on normal pain perception, indicating that it is selective for pathological pain.
实验室实验的优点和局限性
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is highly selective for the TRPV1 channel, which reduces the likelihood of off-target effects. It is also effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain, which makes it a useful tool for studying the mechanisms of these types of pain. However, this compound has some limitations. It is not effective in reducing normal pain perception, which limits its usefulness for studying acute pain. It is also not effective in reducing pain in all animal models, which limits its applicability to certain types of pain.
未来方向
There are several future directions for the study of 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine. One direction is to investigate its potential for the treatment of chronic pain in humans. Another direction is to study its effects on other types of pain, such as visceral pain. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its potential for off-target effects. Finally, there is a need for the development of more selective TRPV1 antagonists, which could have greater efficacy and fewer side effects than this compound.
合成方法
The synthesis of 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine involves a series of chemical reactions. The starting material is 1-adamantyl isocyanate, which is reacted with 2-pyridinyl hydrazine to form 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)semicarbazide. This intermediate is then treated with phosphorus oxychloride to form the final product, this compound.
属性
IUPAC Name |
1-adamantyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-19(20-12-15-9-16(13-20)11-17(10-15)14-20)23-7-5-22(6-8-23)18-3-1-2-4-21-18/h1-4,15-17H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJOHLQFCPGVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-ethoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4895285.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)

![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)
